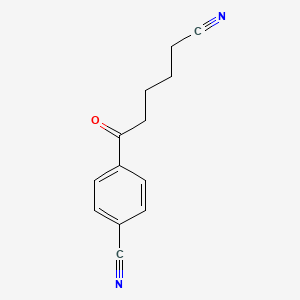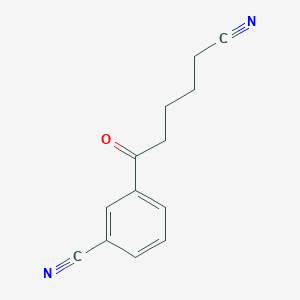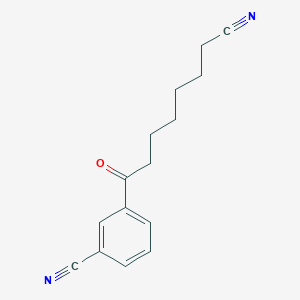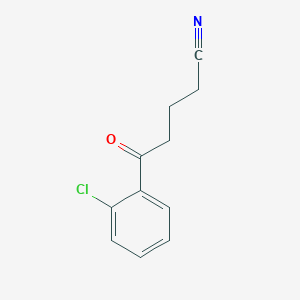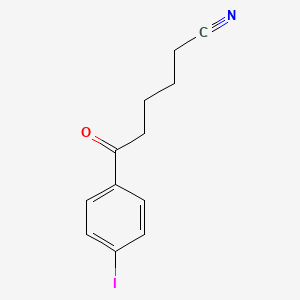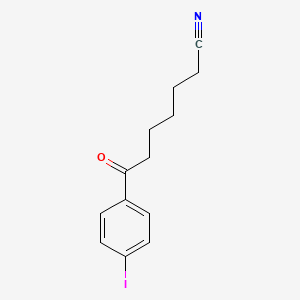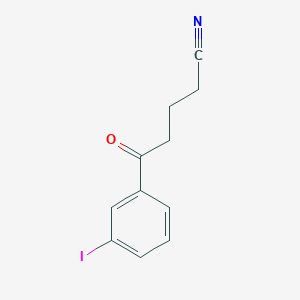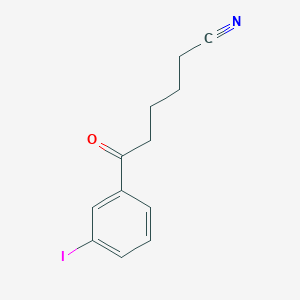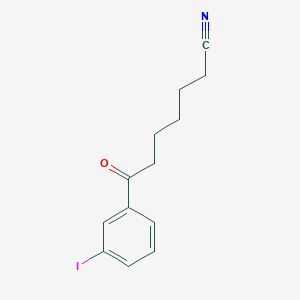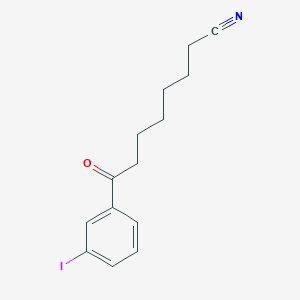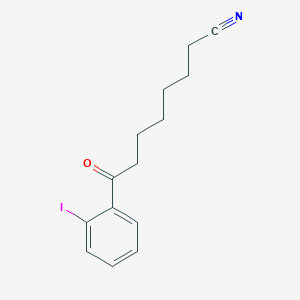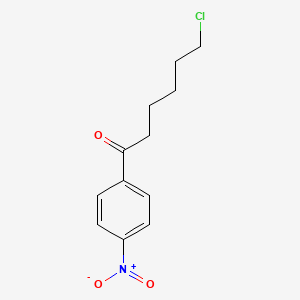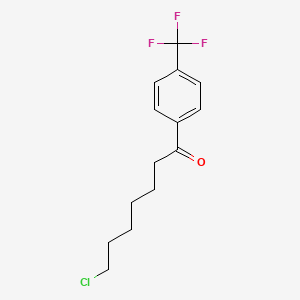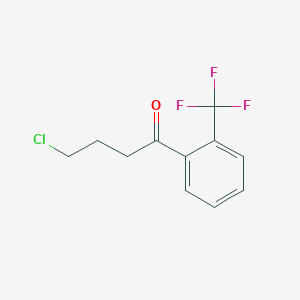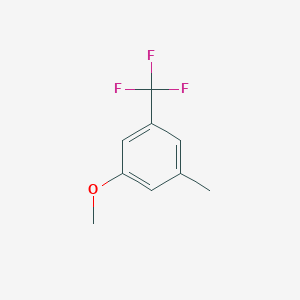
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethyl)-3-methoxy-5-methylbenzene, also known as 1-TFM-3-MeO-5-MB, is an aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a reagent in organic synthesis. 1-TFM-3-MeO-5-MB is also known to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Application 1: DNA Targeting Agents
- Summary of the Application: Trifluoromethyl compounds are used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
- Methods of Application: The compounds are synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity with double-helical DNA, particularly within the minor groove .
Application 2: Synthesis of Fluorinated Compounds
- Summary of the Application: α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution .
- Results or Outcomes: Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
Application 3: Synthesis of Trifluoromethyl Ethers
- Summary of the Application: Trifluoromethyl ethers are synthesized from aliphatic alcohols and are used as substituents in bioactives .
- Methods of Application: The procedure involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes: The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .
Application 4: Transition Metal-Mediated Trifluoromethylation
- Summary of the Application: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods of Application: This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
Application 5: Synthesis of Trifluoromethyl Ethers
- Summary of the Application: Trifluoromethyl ethers are synthesized from aliphatic alcohols and are used as substituents in bioactives .
- Methods of Application: The procedure involves the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .
- Results or Outcomes: The trifluoromethoxy group is becoming more important in both agrochemical research and pharmaceutical chemistry .
Application 6: Transition Metal-Mediated Trifluoromethylation
- Summary of the Application: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
- Methods of Application: This review provides a complete picture of the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results or Outcomes: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
Eigenschaften
IUPAC Name |
1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAHSWQNBUNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

